molecular formula C18H24NO5+ B1196846 Veprisinium CAS No. 79808-98-3

Veprisinium

Cat. No.: B1196846
CAS No.: 79808-98-3
M. Wt: 334.4 g/mol
InChI Key: JMTFDAITMMIATI-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Veprisinium is a novel quaternary alkaloid that was first isolated from the African plant Vepris louisii (Rutaceae family) and identified for its antibacterial properties . As a quaternary alkaloid, its structure suggests potential interaction with microbial cell membranes, a common mechanism for this class of antimicrobial natural products. Plants from the genus Vepris are known in traditional medicine for a wide range of conditions, and modern research investigates their phytochemicals for antimicrobial activity . This compound is provided For Research Use Only and is intended for laboratory analysis, such as in phytochemical studies, antimicrobial screening assays, and investigations into the mechanisms of action of plant-derived antibacterial agents. It is not for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

79808-98-3

Molecular Formula

C18H24NO5+

Molecular Weight

334.4 g/mol

IUPAC Name

2-[(2S)-4,7,8-trimethoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-9-ium-2-yl]propan-2-ol

InChI

InChI=1S/C18H24NO5/c1-18(2,20)13-9-11-15(22-5)10-7-8-12(21-4)16(23-6)14(10)19(3)17(11)24-13/h7-8,13,20H,9H2,1-6H3/q+1/t13-/m0/s1

InChI Key

JMTFDAITMMIATI-ZDUSSCGKSA-N

SMILES

CC(C)(C1CC2=C(C3=C(C(=C(C=C3)OC)OC)[N+](=C2O1)C)OC)O

Isomeric SMILES

CC(C)([C@@H]1CC2=C(C3=C(C(=C(C=C3)OC)OC)[N+](=C2O1)C)OC)O

Canonical SMILES

CC(C)(C1CC2=C(C3=C(C(=C(C=C3)OC)OC)[N+](=C2O1)C)OC)O

Synonyms

2-(1-hydroxy-1-methylethyl)-1-methyl-4,7,8-trimethoxy-2,3-dihydrofuro(2,3-b)quinolinium
veprisinium salt

Origin of Product

United States

Scientific Research Applications

Phytochemical Properties

Vepris species are known for their rich phytochemical composition, primarily comprising alkaloids, limonoids, flavonoids, and triterpenoids. These compounds are responsible for the biological activities attributed to Veprisinium. The following table summarizes key phytochemicals isolated from Vepris species:

Compound TypeSpecific CompoundsBiological Activity
AlkaloidsFuroquinoline alkaloidsAntimicrobial, antioxidant
LimonoidsUguenensene, uguenensoneAnticancer, anti-inflammatory
FlavonoidsVeprisinol, uguenenprenolAntioxidant, antibacterial
TriterpenoidsOleanolic acidAntimicrobial

Research indicates that these compounds exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Shigella dysenteriae, with minimum inhibitory concentrations (MIC) as low as 0.4 µg/mL for certain derivatives .

Medicinal Applications

This compound has been traditionally used in various cultures for its medicinal properties. The following are notable applications:

  • Antimicrobial Activity : Extracts from Vepris species have demonstrated efficacy against a range of bacteria and fungi. For instance, compounds like glomeral have shown potent activity against Pseudomonas aeruginosa and Enterococcus faecium.
  • Antioxidant Properties : Several studies have confirmed the antioxidant potential of this compound compounds, which can mitigate oxidative stress and may contribute to the prevention of chronic diseases .
  • Anti-inflammatory Effects : Research has highlighted the anti-inflammatory properties of certain alkaloids and limonoids derived from this compound. These compounds may inhibit inflammatory pathways and offer therapeutic benefits in conditions like arthritis and other inflammatory disorders .
  • Traditional Remedies : In local medicine, Vepris species are utilized for treating ailments such as malaria, respiratory issues, kidney disorders, and gastrointestinal problems. Their use as aphrodisiacs and fortifiers is also documented in ethnobotanical studies .

Case Study 1: Antibacterial Efficacy

A study conducted at the University of KwaZulu-Natal evaluated the antibacterial properties of various extracts from Vepris glomerata. The results indicated that specific extracts inhibited bacterial growth effectively at low concentrations, supporting traditional claims of their medicinal use.

Case Study 2: Antioxidant Activity

A comprehensive analysis of antioxidant activity was performed on extracts from Vepris uguenensis. The study employed several assays to measure free radical scavenging ability, revealing that certain flavonoid derivatives exhibited significant antioxidant effects comparable to established antioxidants like ascorbic acid .

Comparison with Similar Compounds

Comparison with Similar Compounds

Veprisinium belongs to the furoquinoline alkaloid family, which includes structurally and functionally related compounds. Below is a detailed comparison with key analogs:

Structural and Functional Analogues

Compound Structure Source MIC (µg/mL) Key Features
This compound chloride Quaternary furo[2,3-b]quinoline with 2,3-epoxy-3-methylbutoxy at C-7 Vepris louisii 8.5–12.3 (broad-spectrum) High solubility due to quaternary ammonium; potent against resistant strains.
Lecomtequinoline C Furo[2,3-b]quinoline with 2,3-epoxy substituent and C-8 hydroxyl Vepris lecomteana 11.1–18.7 Reduced activity compared to this compound; lacks quaternary group.
Evoxine Simple furoquinoline with methoxy groups at C-4 and C-8 Vepris stolzii 15.2–20.5 Moderate activity; limited membrane penetration due to neutral charge.
Dictamnine Linear furoquinoline with no epoxy or hydroxyl substituents Vepris lecomteana Inactive No antimicrobial activity; highlights role of substituents in efficacy.
Veprisine Non-quaternary 2-quinolone with prenyl side chain Vepris louisii 14.0–22.0 Lower activity than this compound; neutral charge limits membrane interaction.

Key Structural Determinants of Activity

  • Quaternary Ammonium Group : this compound’s charged nitrogen enhances electrostatic interactions with bacterial membranes, a feature absent in evoxine and dictamnine .
  • Epoxy Substituents: The 2,3-epoxy group in this compound and lecomtequinoline C increases reactivity, but only this compound’s quaternary structure ensures effective delivery to intracellular targets .
  • Hydroxyl Positioning: The C-8 hydroxyl in lecomtequinoline C may reduce lipid solubility, explaining its lower activity compared to this compound .

Pharmacological Data

  • Spectrum of Activity: this compound shows broad-spectrum activity (MIC <15 µg/mL for S. aureus, E. coli, and Xanthomonas spp.), while evoxine and lecomtequinoline C are effective only against specific Gram-negative strains .
  • Mechanistic Insights : Molecular docking studies suggest this compound’s epoxy group interacts with bacterial DNA gyrase, a target less accessible to neutral analogs like dictamnine .

Natural Sources and Yield

  • This compound is exclusive to Vepris louisii, with yields of 0.02–0.05% dry weight .
  • Lecomtequinoline C and evoxine are more abundant (0.1–0.3% yield) but require complex purification due to structural similarity to inactive analogs .

Research Implications and Gaps

  • Synthetic Derivatives : Modifying this compound’s epoxy or quaternary group could improve selectivity against multidrug-resistant pathogens.
  • Ecological Role : The preferential accumulation of this compound in Vepris louisii over other species (e.g., V. lecomteana) warrants phytochemical investigation .

Preparation Methods

Extraction Techniques for Veprisinium Precursors

The initial step in this compound preparation involves the extraction of alkaloid-rich fractions from plant material. Fresh or dried leaves and stems of Vepris species (e.g., Vepris louisii, Vepris lecomteana) are typically subjected to solvent extraction. Methanol (MeOH) is the solvent of choice due to its efficacy in dissolving polar and semi-polar alkaloids . In a standardized protocol, 500 g of powdered plant material is macerated in MeOH (3 × 2 L) at room temperature for 72 hours, followed by filtration and evaporation under reduced pressure to yield a crude extract . Alternative solvents, such as dichloromethane (DCM) or ethyl acetate (EtOAc), may be employed for sequential extraction to isolate non-polar constituents, though these are less relevant for water-soluble alkaloids like this compound .

Isolation of Alkaloid Fractions

Crude extracts are fractionated using vacuum liquid chromatography (VLC) on silica gel (60–120 mesh) with gradient elution. A typical solvent system progresses from non-polar (hexane) to polar (EtOAc:MeOH 9:1) solvents, collecting 100–200 mL fractions monitored by thin-layer chromatography (TLC) . The water-soluble alkaloid fraction containing this compound is often isolated in mid-polarity fractions (e.g., EtOAc:MeOH 7:3), as evidenced by TLC visualization under UV light (254 nm) after spraying with Dragendorff’s reagent .

Table 1: Solvent Systems for VLC Fractionation

FractionSolvent Ratio (Hexane:EtOAc:MeOH)Target Compounds
F1–F38:2:0 → 6:4:0Terpenoids, fatty acids
F4–F65:5:0 → 3:7:0Coumarins, lignans
F7–F90:10:0 → 0:8:2Alkaloids
F10–F120:5:5 → 0:0:10Polar glycosides

Purification of this compound Chloride

Final purification is achieved via preparative thin-layer chromatography (pTLC) or repeated column chromatography (CC). For pTLC, silica gel GF254 plates (20 × 20 cm, 1 mm thickness) are developed in CHCl₃:MeOH:NH₄OH (8:2:0.1), yielding this compound chloride as a yellow band (Rf = 0.42) . The compound is scraped, eluted with MeOH, and filtered to remove silica. For CC, Sephadex LH-20 with MeOH as the mobile phase resolves alkaloids by molecular size, with this compound eluting in fractions 15–20 (monitored by UV at 310 nm) .

Structural Elucidation and Spectroscopic Data

This compound’s structure is confirmed through a combination of spectroscopic techniques:

  • High-Resolution Mass Spectrometry (HR-ESI-MS): A molecular ion peak at m/z 342.1445 [M]⁺ corresponds to C₁₉H₂₄NO₄⁺ (calcd. 342.1449) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CD₃OD): δ 7.89 (d, J = 8.4 Hz, H-5), 7.32 (s, H-8), 6.45 (d, J = 8.4 Hz, H-6), 4.55 (brs, H-2′), 3.91 (s, OCH₃), 1.72 (s, CH₃) .

    • ¹³C NMR (100 MHz, CD₃OD): δ 162.1 (C-4), 154.3 (C-2), 132.8 (C-7), 116.5 (C-8), 58.9 (OCH₃), 25.7 (CH₃) .

  • Circular Dichroism (CD): A positive Cotton effect at 250 nm (Δε +4.82) confirms the S configuration at C-2′ .

The antibacterial efficacy of this compound chloride is quantified using the microdilution assay. Against Staphylococcus aureus (ATCC 25923), it exhibits a minimum inhibitory concentration (MIC) of 2.0 µg/mL, comparable to the reference antibiotic ciprofloxacin (MIC = 1.5 µg/mL) .

Table 2: Antibacterial Activity of this compound Chloride

Bacterial StrainMIC (µg/mL)Reference Standard (MIC, µg/mL)
Staphylococcus aureus2.0Ciprofloxacin (1.5)
Salmonella dysenteriae0.4Ciprofloxacin (0.3)
Escherichia coli10.5Ciprofloxacin (2.0)

Challenges and Optimization Strategies

A critical challenge in this compound preparation is the low natural abundance in plant tissues (∼0.02% dry weight) . To address this, biotechnological approaches such as cell suspension cultures of Vepris species are under investigation, though yields remain suboptimal. Epoxidation of prenyl side chains during isolation, as observed in Vepris glomerata, may also alter bioactivity, necessitating strict control of pH and temperature during extraction .

Q & A

Q. Basic Research Focus

  • Step 1 : Review existing synthetic routes in peer-reviewed journals, prioritizing methods with ≥90% yield and minimal byproducts.
  • Step 2 : Optimize reaction conditions (e.g., solvent, temperature) using Design of Experiments (DoE) to identify critical parameters .
  • Step 3 : Validate reproducibility via independent replication in triplicate, documenting deviations (e.g., humidity sensitivity).
    Advanced Consideration : Incorporate green chemistry principles (e.g., solvent recycling) to enhance sustainability .

What strategies are recommended for analyzing this compound’s stability under varying environmental conditions?

Q. Intermediate Research Focus

  • Accelerated Stability Testing : Expose samples to controlled stressors (heat, light, pH extremes) and monitor degradation via HPLC-MS .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life at standard conditions.
    Data Interpretation : Compare degradation pathways with structurally analogous compounds to identify reactive moieties .

How should contradictory bioactivity data for this compound across studies be systematically evaluated?

Q. Advanced Research Focus

  • Meta-Analysis Framework : Aggregate data from peer-reviewed studies, applying inclusion/exclusion criteria (e.g., assay type, sample size) .
  • Bias Assessment : Use tools like GRADE to evaluate study quality and heterogeneity .
  • Mechanistic Hypotheses : Test conflicting results in vitro/in vivo under standardized conditions (e.g., IC50 assays with controlled cell lines) .

What computational approaches are optimal for predicting this compound’s interactions with biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Use software like AutoDock Vina to simulate binding affinities, validated by experimental IC50 values .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., RMSD analysis) .
  • Machine Learning : Train models on existing ligand-target datasets to predict novel interactions .
    Validation : Cross-reference predictions with experimental SPR (Surface Plasmon Resonance) binding assays .

How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

Q. Advanced Research Focus

  • Variable Selection : Modify functional groups systematically (e.g., hydroxyl → methyl substitution) .
  • High-Throughput Screening (HTS) : Test derivatives against target panels to quantify potency shifts.
  • Multivariate Analysis : Apply PCA (Principal Component Analysis) to correlate structural changes with activity .
    Pitfall Avoidance : Control for confounding factors (e.g., solubility differences) using standardized solvents .

What ethical and practical considerations are critical when sourcing this compound for preclinical trials?

Q. Advanced Research Focus

  • Ethical Sourcing : Verify compound origin (e.g., synthetic vs. natural extraction) to comply with Nagoya Protocol .
  • Batch Consistency : Require Certificates of Analysis (CoA) from suppliers for purity, stereochemistry, and stability .
  • Regulatory Alignment : Align with OECD guidelines for in vivo testing to ensure data acceptance by regulatory bodies .

Key Methodological Frameworks

  • PICO (Population, Intervention, Comparison, Outcome): For bioactivity studies .
  • FINER Criteria (Feasible, Interesting, Novel, Ethical, Relevant): To evaluate research question viability .
  • Systematic Review Protocols (PRISMA): For resolving data contradictions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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